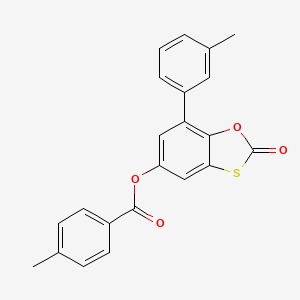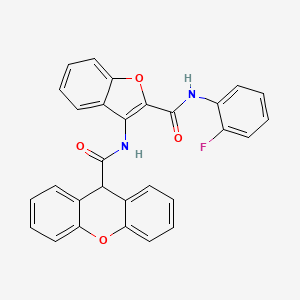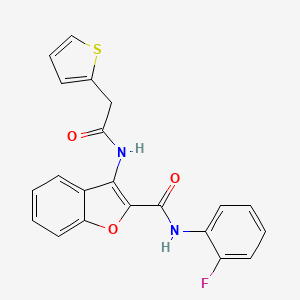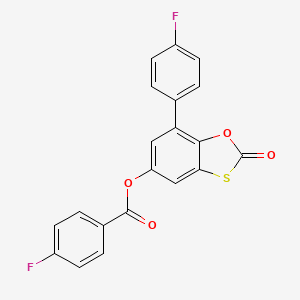![molecular formula C24H19ClFN3O3S B14995029 11-acetyl-6-[(2-chloro-6-fluorophenyl)methyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B14995029.png)
11-acetyl-6-[(2-chloro-6-fluorophenyl)methyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-acetyl-6-[(2-chloro-6-fluorophenyl)methyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-diene-3,5-dione is a complex organic compound with a unique tricyclic structure
Méthodes De Préparation
The synthesis of 11-acetyl-6-[(2-chloro-6-fluorophenyl)methyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione involves multiple steps. One common synthetic route includes the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This method is efficient and environmentally benign, providing good to excellent yields.
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the halogenated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
11-acetyl-6-[(2-chloro-6-fluorophenyl)methyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mécanisme D'action
The mechanism of action for this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar compounds include other tricyclic structures with halogenated phenyl rings. For example:
13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes: These compounds exhibit high anti-inflammatory activity and are promising nonsteroidal anti-inflammatory drugs.
7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones: These compounds are synthesized from biomass-derived levulinic acid and have applications in environmentally benign synthesis.
The uniqueness of 11-acetyl-6-[(2-chloro-6-fluorophenyl)methyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione lies in its specific combination of functional groups and its potential for diverse applications.
Propriétés
Formule moléculaire |
C24H19ClFN3O3S |
|---|---|
Poids moléculaire |
483.9 g/mol |
Nom IUPAC |
11-acetyl-6-[(2-chloro-6-fluorophenyl)methyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione |
InChI |
InChI=1S/C24H19ClFN3O3S/c1-14(30)27-11-10-16-20(13-27)33-23-21(16)22(31)29(15-6-3-2-4-7-15)24(32)28(23)12-17-18(25)8-5-9-19(17)26/h2-9H,10-13H2,1H3 |
Clé InChI |
CUDBBEYUXSRFIS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=C(C=CC=C4Cl)F)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Phenyl-5-(piperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B14994953.png)
![N-(2-{[(4-methoxyphenyl)amino]carbonyl}-1-benzofuran-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B14994963.png)
![3-(3-methoxyphenyl)-6-(4-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B14994965.png)
![2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]propanamide](/img/structure/B14994967.png)
![N-[2-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14994971.png)


![5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]-1H-indole-2,3-dione](/img/structure/B14994998.png)
![3-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14995006.png)
![8-{[Bisbenzylamino]methyl}-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B14995013.png)
![2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B14995020.png)
![2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]acetamide](/img/structure/B14995021.png)

